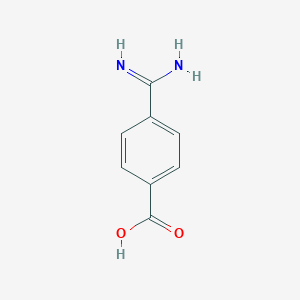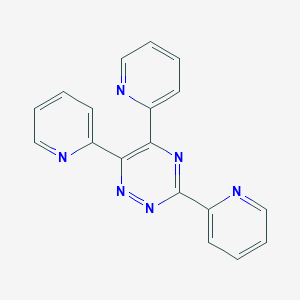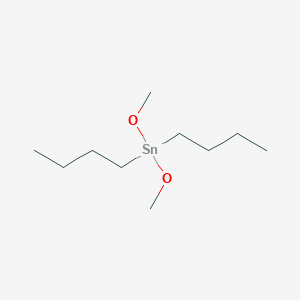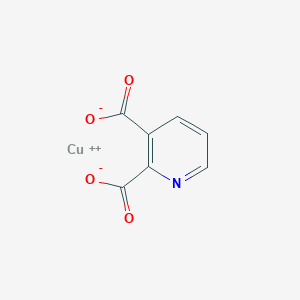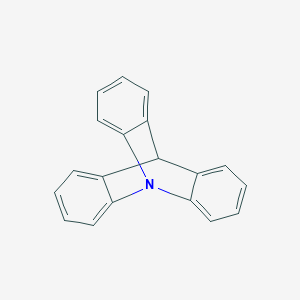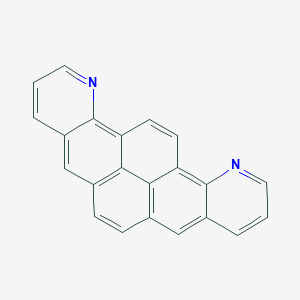![molecular formula C19H22N6O2 B091378 1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea CAS No. 18393-13-0](/img/structure/B91378.png)
1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea is a synthetic compound that has been studied for its potential applications in scientific research. This molecule has a complex structure, and its synthesis requires specialized techniques and equipment.
Mécanisme D'action
The mechanism of action of 1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea is not fully understood. However, it is thought to act by inhibiting certain enzymes or proteins that are involved in cancer cell growth and proliferation. This compound may also have effects on other biological pathways, including inflammation and cell signaling.
Effets Biochimiques Et Physiologiques
1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea has been shown to have biochemical and physiological effects in various studies. This compound has been shown to inhibit the growth and proliferation of certain types of cancer cells, and it may have potential as a therapeutic agent. Additionally, this compound has been shown to have effects on various biological pathways, including inflammation and cell signaling.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea in lab experiments include its potential as a therapeutic agent and its effects on various biological pathways. However, the synthesis of this compound is complex and requires specialized equipment and expertise. Additionally, the mechanism of action and potential side effects of this compound are not fully understood, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for the study of 1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea. One direction is to further investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to study its effects on specific biological pathways in more detail. Additionally, the synthesis method of this compound could be optimized to make it more accessible for research purposes. Overall, the study of 1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea has the potential to lead to new discoveries in the field of scientific research.
Méthodes De Synthèse
The synthesis of 1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea is a multi-step process that involves the use of various reagents and solvents. The exact synthesis method may vary depending on the specific application of the compound, but in general, it involves the reaction of two or more precursor molecules to form the final product. The synthesis of this compound requires specialized equipment and expertise, and it is not a trivial process.
Applications De Recherche Scientifique
1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea has been studied for its potential applications in scientific research. This compound has been shown to have activity against certain types of cancer cells, and it may have potential as a therapeutic agent. Additionally, this compound has been studied for its effects on various biological pathways, including inflammation and cell signaling.
Propriétés
Numéro CAS |
18393-13-0 |
|---|---|
Nom du produit |
1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea |
Formule moléculaire |
C19H22N6O2 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
1-[(9bS)-5-oxo-1,2,3,9b-tetrahydropyrrolo[2,1-a]isoindol-9-yl]-3-[5-[(2S)-pyrrolidin-2-yl]-1H-pyrazol-3-yl]urea |
InChI |
InChI=1S/C19H22N6O2/c26-18-11-4-1-5-13(17(11)15-7-3-9-25(15)18)21-19(27)22-16-10-14(23-24-16)12-6-2-8-20-12/h1,4-5,10,12,15,20H,2-3,6-9H2,(H3,21,22,23,24,27)/t12-,15-/m0/s1 |
Clé InChI |
IWOOJEZSDPRYAZ-WFASDCNBSA-N |
SMILES isomérique |
C1C[C@H](NC1)C2=CC(=NN2)NC(=O)NC3=CC=CC4=C3[C@@H]5CCCN5C4=O |
SMILES |
C1CC(NC1)C2=CC(=NN2)NC(=O)NC3=CC=CC4=C3C5CCCN5C4=O |
SMILES canonique |
C1CC(NC1)C2=CC(=NN2)NC(=O)NC3=CC=CC4=C3C5CCCN5C4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



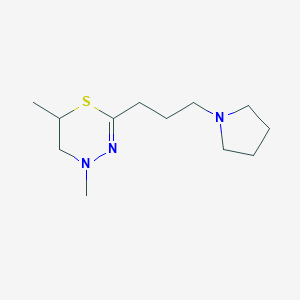

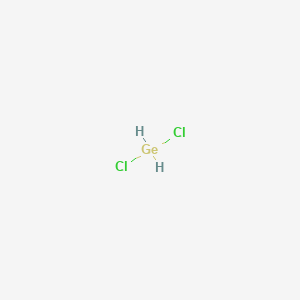
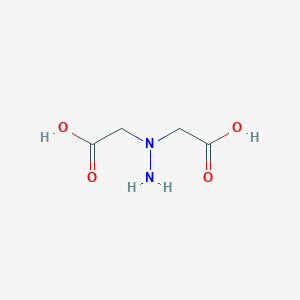
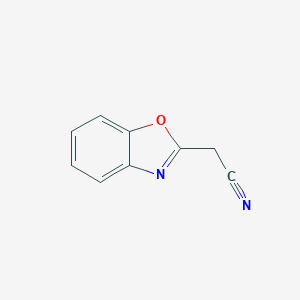

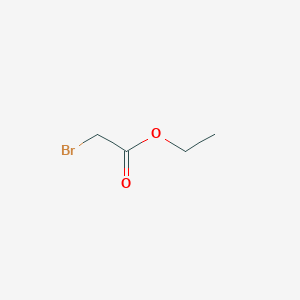
![3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B91309.png)
